molecular formula C9H9FN2O4 B8456460 Ethyl 4-amino-2-fluoro-5-nitrobenzoate

Ethyl 4-amino-2-fluoro-5-nitrobenzoate

Cat. No. B8456460
M. Wt: 228.18 g/mol
InChI Key: RISADYSLEFVKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759537B2

Procedure details

A mixture of ethyl 2,4-difluoro-5-nitro-benzoate (5.0 g, 21 mmol), 5.2 mL conc. NH3 and THF (25 mL) is stirred for 30 min in an ice bath and overnight at rt. The mixture is concentrated and diluted with water. The precipitate is filtered, washed with water and dried at 55° C. to furnish the crude sub-title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[C:11](F)[C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH3:17]>C1COCC1>[F:1][C:2]1[CH:12]=[C:11]([NH2:17])[C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C(=O)OCC)C=C(C(=C1)F)[N+](=O)[O-]
Name
Quantity
5.2 mL
Type
reactant
Smiles
N
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 30 min in an ice bath and overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 55° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C(=O)OCC)C=C(C(=C1)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.